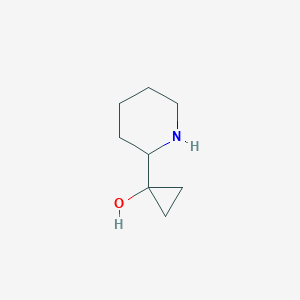

1-(Piperidin-2-yl)cyclopropan-1-ol

説明

特性

IUPAC Name |

1-piperidin-2-ylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8(4-5-8)7-3-1-2-6-9-7/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDBWULCMICKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclopropanation of N-Boc Piperidine Derivatives

A robust method involves cyclopropanation of N-Boc protected piperidine derivatives using dichlorocarbene generated in situ. The general procedure (General procedure A) includes:

- Reacting N-Boc cyclic enamines (such as N-Boc dihydropyrroles or tetrahydropyridines) with dichlorocarbene generated from chloroform and a strong base (e.g., 10 M NaOH) in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride.

- The reaction proceeds at room temperature with vigorous stirring for 90–180 minutes.

- The organic layer is then washed, dried, and purified by flash chromatography to yield cyclopropane substrates bearing protected piperidine moieties.

This method yields cyclopropane intermediates that can be further transformed into 1-(Piperidin-2-yl)cyclopropan-1-ol after deprotection and hydroxylation steps.

Ring Opening and Functionalization of Haloaminocyclopropane Salts

Another approach involves preparing cyclopropylammonium salts from bicyclic halogenated aminocyclopropanes, followed by selective ring-opening reactions:

- Haloaminocyclopropane salts are synthesized from halogenated cyclopropane precursors.

- These salts undergo nucleophilic ring-opening with various nucleophiles, including hydroxide ions, to introduce hydroxyl groups at the cyclopropane ring.

- Subsequent transformations allow the installation of the piperidine ring at the 2-position, often through substitution or rearrangement reactions under controlled conditions.

This method benefits from the stability of intermediates and the versatility of ring-opening reactions to access diverse functionalized cyclopropanols.

Direct Reaction of Piperidine with Cyclopropanone

A more straightforward synthetic route involves the nucleophilic addition of piperidine to cyclopropanone or its derivatives:

- Piperidine reacts with cyclopropanone under controlled conditions, often in the presence of a suitable solvent and catalyst, to form the corresponding this compound.

- The reaction conditions are optimized to favor addition over polymerization or side reactions.

- The product may be isolated as a free base or converted into a salt form for stability and purification.

This method is analogous to the synthesis of related compounds such as 1-Morpholin-2-ylcyclopropan-1-ol hydrochloride and is scalable for industrial production with appropriate purification steps.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Cyclopropanation via Dichlorocarbene: The use of dichlorocarbene generated from chloroform and strong base in a biphasic system with benzyltriethylammonium chloride as a phase-transfer catalyst has been shown to efficiently cyclopropanate N-Boc protected piperidine derivatives. The reaction proceeds smoothly at ambient temperature and yields cyclopropane substrates suitable for further functionalization.

Haloaminocyclopropane Salt Transformations: The preparation of haloaminocyclopropane salts allows for controlled nucleophilic ring-opening reactions. For example, treatment with sodium hydroxide in refluxing 1,4-dioxane selectively opens the cyclopropane ring to generate hydroxylated piperidine derivatives. This approach offers high selectivity and yields, with the possibility of further elaboration to target compounds.

Direct Addition to Cyclopropanone: The nucleophilic addition of piperidine to cyclopropanone under controlled conditions yields this compound. Industrially, this method is optimized to maximize yield and purity, often involving subsequent purification by recrystallization or chromatography. The hydrochloride salt formation stabilizes the product for handling and storage.

化学反応の分析

General Reactivity Considerations

"1-(Piperidin-2-yl)cyclopropan-1-ol" combines a piperidine ring and a cyclopropanol moiety. Given that 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol can undergo various chemical reactions typical for alcohols and amines, we can expect similar reactivity from this compound.

Reactions Involving the Alcohol (-OH) Group

Like other alcohols, the cyclopropanol part of "this compound" can undergo several characteristic reactions:

Reactions Involving the Piperidine Moiety

The piperidine part of the molecule can also participate in various reactions:

-

Alkylation: The nitrogen atom in the piperidine ring can be alkylated with alkyl halides.

-

Acylation: The nitrogen atom can be acylated with acyl chlorides or anhydrides to form amides.

-

N-Oxidation: The nitrogen can be oxidized to form an N-oxide.

-

Quaternization: Reaction with excess alkyl halide can lead to quaternization of the nitrogen atom.

Potential Ring-Opening Reactions

Cyclopropanes are known to undergo ring-opening reactions under certain conditions :

-

Electrophilic Attack: Electrophiles can attack the cyclopropane ring, leading to ring opening and the formation of more stable carbocation intermediates.

-

Hydrogenation: Cyclopropanes can be hydrogenated to form open-chain alkanes, typically requiring a metal catalyst.

Combined Reactions

Considering both functional groups, "this compound" can undergo reactions where both the alcohol and piperidine moieties are involved. For example, it can form esters or amides with molecules containing both carboxylic acid and amine functionalities.

Data Table of Potential Chemical Reactions

| Reaction Type | Reagents and Conditions | Expected Product(s) |

|---|---|---|

| Oxidation | $$ | |

| KMnO_4 | ||

| CrO_3$$ | Ketone | |

| Esterification | $$ | |

| R'COOH | ||

| H^+$$ (catalyst) | Ester, $$ | |

| H_2O$$ | ||

| Alkylation | $$ | |

| R-X$$ (alkyl halide) | N-alkylated piperidine | |

| Acylation | $$ | |

| RCOCl | ||

| (RCO)_2O$$ | N-acylated piperidine | |

| Ring Opening | $$ | |

| HBr | ||

| HCl$$ | Open-chain halo-alcohol | |

| Hydrogenation | $$ | |

| H_2 | ||

| Pd/C$$) | Open-chain alkane with piperidine | |

| N-Oxidation | $$ | |

| mCPBA$$ (meta-chloroperoxybenzoic acid) | Piperidine N-oxide | |

| Quaternization | Excess $$ | |

| R-X$$ | Quaternary ammonium salt | |

| Ether Formation | $$ | |

| H_2SO_4$$, heat | Ether | |

| Reduction | $$ | |

| LiAlH_4 | ||

| NaBH_4$$ | Reduction to corresponding alcohol or amine | |

| Nucleophilic Substitution | Halides or amines | Substitution of the ethanol group with other nucleophiles |

Further Research

To gain a more complete understanding of the specific chemical reactions of "this compound", further research is needed, including:

-

Experimental Studies: Conducting laboratory experiments to observe and characterize the reactions under different conditions.

-

Computational Chemistry: Using computational methods to predict reaction pathways and product distributions.

-

Spectroscopic Analysis: Employing techniques like NMR, IR, and Mass Spectrometry to confirm the structures of reactants and products.

科学的研究の応用

1-(Piperidin-2-yl)cyclopropan-1-ol, a compound with the molecular formula C8H15NO, has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural similarity to known drugs allows for the exploration of its effects on various biological targets.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of derivatives of this compound. Researchers synthesized several analogs and evaluated their activity using animal models. The results indicated that certain derivatives exhibited significant serotonin reuptake inhibition, suggesting potential as antidepressants.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.

Case Study: Neuroprotective Effects

Research conducted on the neuroprotective effects of this compound demonstrated its efficacy in preventing neuronal death in models of oxidative stress. This study highlighted its potential use in treating neurodegenerative diseases such as Alzheimer's.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules.

Data Table: Synthetic Routes

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Piperidine, cyclopropanone | 75% |

| Hydroxylation | LiAlH4, THF | 80% |

| Functionalization | Various electrophiles | Varies |

The compound has shown promise in various biological assays, including antimicrobial and anti-inflammatory activities.

Case Study: Antimicrobial Activity

A study published in Pharmaceutical Biology evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

作用機序

The mechanism of action of 1-(Piperidin-2-yl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

類似化合物との比較

Cyclopropanol vs. Propan-2-ol

- Reactivity: Cyclopropanol’s strained three-membered ring may render it more reactive than 1-(piperidin-2-yl)propan-2-ol, which exhibits typical secondary alcohol behavior (e.g., solubility in polar solvents and participation in condensation reactions) .

- Synthesis: While 1-(piperidin-2-yl)propan-2-ol is synthesized via condensation of oxoacetone and 2-piperidinemethylamine , the cyclopropanol derivative would likely require specialized methods to construct the strained ring.

Ketone vs. Alcohol Functionality

Amine vs. Alcohol Derivatives

- 2-(Aminomethyl)piperidine is primarily used as a laboratory chemical and exhibits amine-driven properties (e.g., basicity and nucleophilicity), contrasting with the acidic proton of cyclopropanol or the hydrogen-bonding capacity of propan-2-ol.

生物活性

1-(Piperidin-2-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring fused with a piperidine moiety. This unique structure imparts various biological activities that are of significant interest in medicinal chemistry. The compound's potential applications span across anticancer, antibacterial, and antifungal domains, making it a valuable subject for research.

Key Functional Groups

- Piperidine Ring : A six-membered nitrogen-containing ring that contributes to the basicity and reactivity of the compound.

- Cyclopropane Ring : A three-membered carbon ring that influences the compound's strain and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Line Studies : The compound has been evaluated against several cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). In vitro assays demonstrated significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics like staurosporine .

- Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and inhibition of specific kinases involved in cancer progression. For instance, it has shown promising results as an Axl kinase inhibitor, with an IC50 value as low as 0.010 µM against various cell lines .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial and antifungal activities:

- Antibacterial Studies : The compound was tested against common bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Efficacy : Preliminary results indicate that the compound can inhibit fungal growth, although further studies are needed to elucidate the exact mechanisms involved.

Synthesis and Derivatives

The synthesis of this compound can be approached through various organic reactions, leveraging established synthetic pathways. Its derivatives have also been synthesized to explore enhanced biological activities:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(Piperidin-4-yl)cyclopropan-1-ol | Cyclopropane + Piperidine | Different nitrogen positioning affects reactivity |

| 2-(Piperidin-2-yl)cyclobutanol | Cyclobutane + Piperidine | Larger ring structure may influence stability |

| N-Methylpiperidine | Piperidine derivative | Methyl substitution alters basicity and reactivity |

These derivatives highlight the structural versatility of piperidine-containing compounds in medicinal chemistry.

Study on Anticancer Activity

A recent study conducted by Zhang et al. synthesized several derivatives of piperidine compounds and screened them for anticancer activity using TRAP PCR-ELISA assays. Among these, derivatives containing the piperidine structure exhibited superior inhibitory effects against multiple cancer cell lines, suggesting that modifications to the piperidine moiety can significantly enhance biological activity .

Antimicrobial Activity Assessment

Another investigation focused on evaluating the antimicrobial properties of piperidine derivatives, including this compound. The results indicated that these compounds had notable activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as therapeutic agents in treating infections .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Carbene Cycloaddition | 65–75 | Rhodium catalyst, 0°C, THF | |

| Grignard Alkylation | 50–60 | Dry ether, −78°C to RT |

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and stereochemistry. The hydroxyl proton appears as a broad singlet (~δ 2.5–3.5 ppm), while cyclopropane protons show coupling constants (J ≈ 5–8 Hz) indicative of ring strain .

- X-ray Crystallography : Resolves spatial arrangement, confirming the chair conformation of the piperidine ring and the dihedral angle between the cyclopropane and piperidine moieties .

Advanced: How can stereochemical challenges in synthesizing this compound be addressed?

Answer:

Stereochemical control requires:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-piperidin-2-yl derivatives) to direct cyclopropane formation .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with transition metals to induce enantioselectivity during cyclopropanation .

- Crystallographic Validation : X-ray data (e.g., CCDC entries) confirm absolute configuration, resolving ambiguities from NMR .

Advanced: What strategies resolve contradictory biological activity data for this compound?

Answer:

Discrepancies arise from assay conditions or impurities. Mitigation strategies include:

- Reproducibility Checks : Adhere to standardized protocols (e.g., OECD guidelines) for cytotoxicity or receptor-binding assays .

- Purity Assessment : HPLC-MS (≥95% purity) and elemental analysis to rule out byproduct interference .

- Dose-Response Curves : Validate activity across multiple concentrations to distinguish true effects from artifacts .

Methodological: How to design experiments for studying its reactivity under acidic/basic conditions?

Answer:

- pH-Dependent Stability : Use buffered solutions (pH 1–13) with monitoring via UV-Vis spectroscopy or LC-MS to track degradation products .

- Reagent Selection : For oxidation, employ HO/acetic acid; for reduction, use NaBH in ethanol. Track functional group transformations via FTIR .

Q. Table 2: Reactivity Under Controlled Conditions

| Condition | Reagent | Observed Product |

|---|---|---|

| Acidic | HCl (1M) | Ring-opening to form linear diol |

| Basic | NaOH (1M) | Dehydration to cyclopropene derivative |

Advanced: What computational methods predict its reactivity in catalytic systems?

Answer:

- DFT Calculations : Model transition states for cyclopropanation or ring-opening reactions using Gaussian or ORCA software .

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible routes based on reaction databases .

Methodological: How to optimize cyclopropane ring formation in synthesis?

Answer:

- Temperature Control : Slow addition of carbene precursors at −20°C minimizes side reactions .

- Catalyst Screening : Test Rh(II), Cu(I), and Fe(0) complexes to maximize yield and enantioselectivity .

Advanced: How to analyze reaction mechanisms involving this compound?

Answer:

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., C–H activation) .

- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or electrophilic traps to isolate transient species .

Methodological: How to assess purity and identity in novel derivatives?

Answer:

- Chromatography : UPLC with a C18 column (MeCN/HO gradient) for purity checks .

- Spectroscopic Cross-Validation : Combine H NMR, C NMR, and HRMS to confirm molecular formulas .

Advanced: What is its role in medicinal chemistry research?

Answer:

- Scaffold for Drug Design : The piperidine-cyclopropanol motif is explored in CNS agents due to its rigidity and hydrogen-bonding capacity .

- Structure-Activity Relationship (SAR) : Modify substituents to enhance blood-brain barrier permeability or receptor affinity .

Notes

- References : All data are derived from peer-reviewed studies and computational databases (e.g., PubChem, Reaxys).

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。